molecular formula C27H19NO4 B13435512 [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate

[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate

Cat. No.: B13435512
M. Wt: 421.4 g/mol
InChI Key: BNGJESMNUIMTCZ-UHFFFAOYSA-N
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Description

[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is an organic compound with the molecular formula C27H19NO4 It is known for its complex structure, which includes a cyano group, phenoxy groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate typically involves the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in the presence of a base such as triethylamine (Et3N) in anhydrous ether (Et2O). The reaction is carried out at room temperature (20-25°C) with vigorous stirring for about an hour. The yield of the product is generally high, around 90-95% .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted phenoxy derivatives.

Scientific Research Applications

[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate involves its interaction with specific molecular targets. For instance, as a PPARγ agonist, it binds to the PPARγ receptor, activating it and leading to the regulation of genes involved in glucose and lipid metabolism . This activation can result in improved insulin sensitivity and reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a PPARγ agonist sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H19NO4

Molecular Weight

421.4 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate

InChI

InChI=1S/C27H19NO4/c28-19-26(20-9-7-15-24(17-20)30-22-11-3-1-4-12-22)32-27(29)21-10-8-16-25(18-21)31-23-13-5-2-6-14-23/h1-18,26H

InChI Key

BNGJESMNUIMTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)OC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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